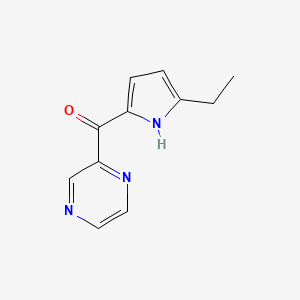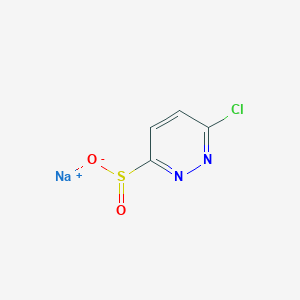
Sodium 6-chloropyridazine-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 6-chloropyridazine-3-sulfinate: is a chemical compound that belongs to the class of sulfinates. Sulfinates are known for their versatile reactivity and are widely used as building blocks in organic synthesis. This compound is particularly notable for its stability and ease of handling compared to its parent sulfinic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sodium 6-chloropyridazine-3-sulfinate typically involves the reduction of sulfonyl chlorides with sodium sulfite . This method is widely used due to its simplicity and efficiency. The reaction conditions usually involve mild temperatures and aqueous solutions to facilitate the reduction process.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The industrial process also incorporates purification steps to remove any impurities and ensure the compound’s stability during storage and transportation.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 6-chloropyridazine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 6-chloropyridazine-3-sulfinate has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of agrochemicals, dyes, and materials science.
Mecanismo De Acción
The mechanism of action of sodium 6-chloropyridazine-3-sulfinate involves its ability to act as a sulfonylating agent. It introduces the sulfonyl group (-SO2-) into various molecules, thereby modifying their chemical properties. This modification can affect molecular targets and pathways, leading to changes in biological activity and reactivity .
Comparación Con Compuestos Similares
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium trifluoromethanesulfinate
Comparison: Sodium 6-chloropyridazine-3-sulfinate is unique due to its chloropyridazine moiety, which imparts distinct reactivity and stability compared to other sulfinates. For example, sodium methanesulfinate is more commonly used in simple sulfonylation reactions, while sodium trifluoromethanesulfinate is preferred for introducing trifluoromethyl groups .
Propiedades
Fórmula molecular |
C4H2ClN2NaO2S |
|---|---|
Peso molecular |
200.58 g/mol |
Nombre IUPAC |
sodium;6-chloropyridazine-3-sulfinate |
InChI |
InChI=1S/C4H3ClN2O2S.Na/c5-3-1-2-4(7-6-3)10(8)9;/h1-2H,(H,8,9);/q;+1/p-1 |
Clave InChI |
IPUYQYUBYJUDCL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=NN=C1S(=O)[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


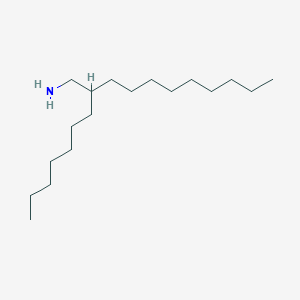
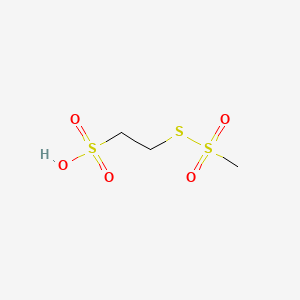
![4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide](/img/structure/B15246609.png)
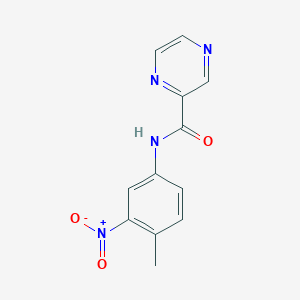
![5-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B15246624.png)

![6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B15246633.png)


![4-Methyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B15246649.png)
![1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B15246654.png)
![[1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione](/img/structure/B15246660.png)

